An In-Depth Technical Guide to 2-Chloro-5-iodopyrazine: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Chloro-5-iodopyrazine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-iodopyrazine, a halogenated heterocyclic compound, has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique electronic properties and strategically positioned reactive sites make it an ideal scaffold for the synthesis of complex molecular architectures, particularly those targeting kinases and other key proteins implicated in a variety of diseases. This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 2-Chloro-5-iodopyrazine, offering insights for its effective utilization in research and development.
Core Properties of 2-Chloro-5-iodopyrazine
A thorough understanding of the physicochemical properties of 2-Chloro-5-iodopyrazine is fundamental to its application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1057216-55-3 | [1][2][3] |
| Molecular Formula | C₄H₂ClIN₂ | [2][3][4] |
| Molecular Weight | 240.43 g/mol | [2][3][4] |
| Physical Form | Solid | |
| Purity | ≥95-97% | [2][3] |
| Storage Conditions | 2-8°C, protect from light, under inert atmosphere | [2] |
| SMILES | Clc1ncc(I)cn1 | [2] |
| InChI Key | VGYRHYFUTYYEHQ-UHFFFAOYSA-N | [4] |
Note: Experimental data on melting point, boiling point, and solubility for 2-Chloro-5-iodopyrazine are not consistently reported in publicly available literature. Researchers should perform their own characterization for these properties.
Synthesis of 2-Chloro-5-iodopyrazine
While specific, detailed synthetic procedures for 2-Chloro-5-iodopyrazine are not widely published in peer-reviewed journals, its synthesis can be conceptually derived from established methods for the halogenation of pyrazine rings. A plausible synthetic route could involve the iodination of a pre-existing chloropyrazine derivative. The synthesis of related halo-pyridines and -pyrimidines often involves diazotization of an aminopyridine followed by a Sandmeyer-type reaction with an iodide salt.
A general conceptual workflow for the synthesis is outlined below:
Caption: Conceptual synthesis workflow for 2-Chloro-5-iodopyrazine.
Chemical Reactivity and Key Transformations
The synthetic utility of 2-Chloro-5-iodopyrazine lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position. This regioselectivity is a critical advantage in multi-step syntheses.
Palladium-Catalyzed Cross-Coupling Reactions
2-Chloro-5-iodopyrazine is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 2-Chloro-5-iodopyrazine and a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents.[5] The higher reactivity of the C-I bond allows for selective coupling at the 5-position.
Typical Reaction Protocol:
-
Reactants: 2-Chloro-5-iodopyrazine (1 equivalent), Arylboronic acid (1.1-1.5 equivalents), Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Catalyst: Pd(PPh₃)₄ (0.05-0.1 equivalents).
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.
-
Procedure: The reactants, base, and catalyst are combined in the solvent system. The mixture is degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) until the reaction is complete, as monitored by TLC or LC-MS.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between 2-Chloro-5-iodopyrazine and a terminal alkyne, a valuable transformation for introducing alkynyl moieties into the pyrazine core.[6] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
Typical Reaction Protocol:
-
Reactants: 2-Chloro-5-iodopyrazine (1 equivalent), Terminal alkyne (1.2-2.0 equivalents), Base (e.g., Et₃N, DIPEA).
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.02-0.05 equivalents).
-
Co-catalyst: CuI (0.05-0.1 equivalents).
-
Solvent: Anhydrous, degassed solvent such as THF or DMF.
-
Procedure: The reactants, base, and catalysts are combined under an inert atmosphere. The reaction is typically stirred at room temperature or with gentle heating until completion.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling 2-Chloro-5-iodopyrazine with a primary or secondary amine.[7] This reaction is instrumental in the synthesis of many biologically active compounds.
Typical Reaction Protocol:
-
Reactants: 2-Chloro-5-iodopyrazine (1 equivalent), Amine (1.1-1.5 equivalents), Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).
-
Catalyst: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos, BINAP).
-
Solvent: Anhydrous, aprotic solvent such as toluene or dioxane.
-
Procedure: The reactants, base, palladium precursor, and ligand are combined in the solvent under an inert atmosphere and heated. The progress of the reaction is monitored by an appropriate analytical technique.
Applications in Drug Discovery
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9] Pyrazine-containing molecules are particularly prominent as kinase inhibitors, where the nitrogen atoms of the pyrazine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site.
2-Chloro-5-iodopyrazine serves as a key intermediate in the synthesis of such kinase inhibitors. The ability to selectively functionalize the 5-position via cross-coupling, followed by subsequent modification at the 2-position (e.g., through nucleophilic aromatic substitution of the chloride), provides a flexible strategy for exploring the structure-activity relationship (SAR) of potential drug candidates.
Example Application: Synthesis of a Hypothetical Kinase Inhibitor
Caption: Synthetic strategy for a hypothetical kinase inhibitor using 2-Chloro-5-iodopyrazine.
This stepwise approach allows for the introduction of a diversity of substituents at both the 2- and 5-positions of the pyrazine ring, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the target molecules.
Safety and Handling
As a halogenated organic compound, 2-Chloro-5-iodopyrazine should be handled with appropriate safety precautions.
-
Hazard Statements: Based on data for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[5]
-
Handling: Handle in a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2]
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.[1]
Conclusion
2-Chloro-5-iodopyrazine is a high-value building block for the synthesis of complex, biologically active molecules. Its differential reactivity at the 2- and 5-positions makes it particularly amenable to sequential, regioselective functionalization through a variety of modern cross-coupling reactions. For researchers and scientists in drug discovery, a solid understanding of the properties and reactivity of this compound opens up numerous possibilities for the design and synthesis of novel therapeutics, especially in the area of kinase inhibitors. As with any reactive chemical, adherence to strict safety protocols is paramount for its handling and use in the laboratory.
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][3]benzothiazepin-1-ones. (2000). Rapid Communications in Mass Spectrometry, 14(8), 637-640.
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